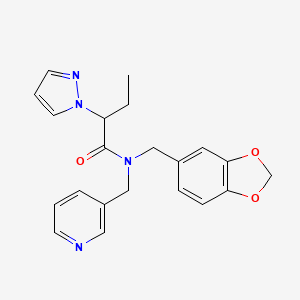
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CNMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities and pharmacological properties.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a fluorescent probe for the detection of protein tyrosine phosphatase activity. N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to selectively bind to the active site of protein tyrosine phosphatases, resulting in a fluorescence signal that can be used to monitor enzyme activity. This property has important implications for the development of new drugs that target protein tyrosine phosphatases.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. These enzymes play an important role in regulating cell signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting these enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has the potential to modulate these pathways and provide therapeutic benefits.
Biochemical and Physiological Effects
In addition to its potential as a fluorescent probe and enzyme inhibitor, N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, suggesting that it may have anticancer properties. It has also been found to inhibit the growth of certain bacteria, indicating that it may have antimicrobial properties.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its selectivity for protein tyrosine phosphatases. This allows researchers to specifically target these enzymes and study their role in various biological processes. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is complex and time-consuming, which may make it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide. These probes could be used to study other enzymes and biological processes, providing new insights into the mechanisms of disease. Another area of research is the optimization of the synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide, which could lead to more efficient production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide and its potential as a therapeutic agent.
合成法
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with acryloyl chloride, followed by the reaction of the resulting product with 3-nitrobenzyl bromide. The final step involves the deprotection of the nitro group using palladium on carbon catalyst. This method has been optimized to produce high yields of pure N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-11-8-15(16(24-2)10-14(11)18)19-17(21)7-6-12-4-3-5-13(9-12)20(22)23/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCMIGLJQDQILZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)

![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
![3-(benzyloxy)-1-[(2,4-dichlorophenoxy)acetyl]azetidine](/img/structure/B5687348.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)

![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)